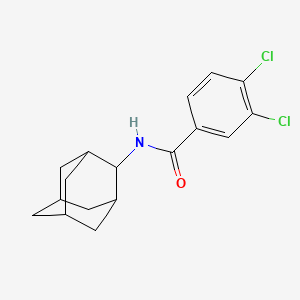

N-2-adamantyl-3,4-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-3,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c18-14-2-1-11(8-15(14)19)17(21)20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHHQSNMZKSGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: 3-methylbenzamide with a hydroxy-dimethylethyl group. Features: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 3,4-dichlorophenyl group linked to a thiazolyl amide. Features: Structural similarity to benzylpenicillin; acts as a ligand due to amide coordination. Synthesis: Condenses 3,4-dichlorophenylacetic acid with 2-aminothiazole.

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide ():

- Substituents: 3,4-dimethoxybenzamide with a benzothiazolyl group.

- Features: Methoxy groups provide electron-donating effects, contrasting with chlorine’s electron-withdrawing nature.

N-2-Adamantyl-3,4-Dichlorobenzamide (Inferred):

- Substituents: 3,4-dichlorophenyl group and adamantyl moiety.

- Features: Adamantyl enhances hydrophobicity and steric bulk; dichlorophenyl contributes electronic effects.

Comparative Table :

Electronic and Steric Effects

- Adamantyl vs. Thiazolyl/Benzothiazolyl : The adamantyl group in this compound introduces significant steric hindrance compared to the planar thiazolyl or benzothiazolyl groups in analogs . This may reduce coordination ability in metal-catalyzed reactions but improve membrane permeability in biological systems.

- Dichlorophenyl vs. Methoxy/Methyl : The 3,4-dichloro substitution (electron-withdrawing) contrasts with methoxy (electron-donating) or methyl (mildly electron-donating) groups, affecting electronic density on the benzamide core. This could modulate reactivity in substitution or cross-coupling reactions .

Hydrogen Bonding and Crystal Packing

- highlights that 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N hydrogen bonds, stabilizing its crystal lattice . For this compound, the absence of a hydrogen-bond donor (if the adamantyl group lacks such groups) might result in weaker intermolecular interactions, affecting solubility and crystallinity.

Q & A

Q. Q1. What are the optimal synthetic routes for N-2-adamantyl-3,4-dichlorobenzamide, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves coupling adamantylamine derivatives with 3,4-dichlorobenzoyl chloride. A two-step approach is common:

Activation of the carboxylic acid: Use thionyl chloride (SOCl₂) or oxalyl chloride to convert 3,4-dichlorobenzoic acid to its acyl chloride.

Amide bond formation: React the acyl chloride with 2-adamantylamine in a dry solvent (e.g., dichloromethane or THF) under inert atmosphere.

Key Challenges:

- Solubility: Adamantyl derivatives often exhibit poor solubility, requiring polar aprotic solvents like DMF or DMSO.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is necessary to remove unreacted adamantylamine and byproducts. Yield optimization may require iterative solvent selection .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple analytical techniques:

- ¹H/¹³C NMR: Verify adamantyl proton signals (δ 1.6–2.1 ppm as multiplet clusters) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl). Carbon signals for carbonyl (C=O) should appear at ~165–170 ppm.

- Mass Spectrometry (EI/ESI): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₈Cl₂NO).

- FT-IR: Look for N–H stretching (~3300 cm⁻¹) and C=O stretching (~1680 cm⁻¹).

Q. Q3. How do steric effects from the adamantyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bulky adamantyl group creates steric hindrance, reducing accessibility to the carbonyl carbon. To study this:

- Kinetic Analysis: Compare reaction rates with less hindered analogs (e.g., benzylamine derivatives) using nucleophiles like amines or alkoxides.

- Computational Modeling: Perform DFT calculations to map electron density and steric maps (e.g., using Gaussian or ORCA).

- X-ray Crystallography: Resolve crystal structures to quantify bond angles and spatial constraints .

Contradiction Alert: Some studies report unexpected reactivity due to adamantane’s rigid geometry overriding steric effects. For example, in polar solvents, the adamantyl group may enhance stabilization of transition states via hydrophobic interactions .

Q. Q4. What strategies are effective in resolving contradictory bioactivity data for adamantyl-containing benzamides across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., solvent, pH, protein targets). Mitigate via:

Standardized Protocols: Use consistent solvent systems (e.g., DMSO concentration ≤1% v/v).

Orthogonal Assays: Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular assays for IC₅₀).

Meta-Analysis: Compare data across studies while adjusting for variables like temperature and ionic strength.

Case Study: Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences in assays. Normalize data relative to control inhibitors .

Q. Q5. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Dosing Formulation: Use biocompatible solvents (e.g., PEG-400 or cyclodextrin-based carriers) to enhance solubility.

- Bioanalytical Methods: Employ LC-MS/MS to quantify plasma/tissue concentrations. Monitor metabolites via high-resolution MS.

- Toxicology Screening: Assess hepatotoxicity (ALT/AST levels) and renal clearance in rodent models.

Critical Parameters:

- Adamantyl derivatives often exhibit prolonged half-lives due to high lipid membrane permeability.

- Biliary excretion may dominate, requiring bile duct cannulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.